7-Nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a nitro group at the 7th position of the isoquinoline ring
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which 7-nitro-1,2,3,4-tetrahydroisoquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds can interact with dopamine (da) receptors
Biochemical Pathways
It is known that thiq based compounds can inhibit the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals . This suggests that this compound may have a role in modulating oxidative stress pathways.
Result of Action
It is known that thiq based compounds can increase neurotransmitter levels in the brain . This suggests that this compound may have a role in modulating neurotransmission.
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under normal environmental conditions
Biochemical Analysis
Biochemical Properties
7-Nitro-1,2,3,4-tetrahydroisoquinoline plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit enzymes such as tyrosine hydroxylase and monoamine oxidase . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound can interact with neurotransmitter receptors, influencing their function and altering neurotransmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in neuronal cells, this compound can modulate the activity of dopamine receptors, leading to changes in dopamine signaling pathways . This modulation can result in altered gene expression patterns and metabolic shifts within the cells. Furthermore, the compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often facilitated by the nitro group, which forms strong interactions with the enzyme’s active site residues. Additionally, this compound can activate or inhibit various signaling pathways by interacting with cell surface receptors . These interactions can lead to changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert neuroprotective effects, potentially due to its ability to modulate neurotransmitter systems . At higher doses, this compound can induce neurotoxicity, leading to adverse effects such as neuronal cell death and behavioral changes . These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into various metabolites . These metabolic processes can influence the compound’s bioavailability and activity within the body. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity. For instance, in neuronal tissues, this compound can be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is often found in the cytoplasm, where it can interact with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, ultimately influencing cellular function and behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. In this reaction, phenylethylamine derivatives react with aldehydes under acidic conditions to form the desired tetrahydroisoquinoline structure . For instance, phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C can yield tetrahydroisoquinoline derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 7-amino-1,2,3,4-tetrahydroisoquinoline .
Scientific Research Applications
7-Nitro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurodegenerative diseases and other medical conditions.
Industry: It can be used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
- 1-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
- 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Comparison: 7-Nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
7-nitro-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRWYZSUBZXORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423728 | |
Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42923-79-5 | |
Record name | 1,2,3,4-Tetrahydro-7-nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42923-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient method to synthesize 7-nitro-1,2,3,4-tetrahydroisoquinoline?
A1: A straightforward approach involves a two-step process [, ]. First, commercially available m-nitrophenylethylamine can be reacted with an alkylsulfonyl chloride to yield the corresponding N-alkylsulfonyl-m-nitrophenylethylamine. This compound is then treated with paraformaldehyde [(HCHO)n] in a 60% H2SO4/acetic acid mixture to afford the 2-alkylsulfonyl-7-nitro-1,2,3,4-tetrahydroisoquinoline. Finally, hydrolysis of the alkylsulfonyl group using 40% HBr yields the desired this compound [, ].
Q2: Are there any known biological activities of this compound derivatives?
A2: Yes, derivatives of this compound, specifically those incorporating a 1,3-dione moiety to form a homophthalimide skeleton, have shown interesting inhibitory activity against the enzyme thymidine phosphorylase (TP) []. This enzyme, also known as platelet-derived endothelial cell growth factor (PD-ECGF), plays a role in angiogenesis and tumor growth. The study highlighted the derivative 2-(2,6-diethylphenyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline-1,3-dione (compound 9 in the study) as a potent inhibitor, exhibiting even stronger activity than the known inhibitor 5-nitrouracil [].
Q3: What is the mechanism of inhibition of the this compound-1,3-dione derivative (compound 9) on thymidine phosphorylase?
A3: The study by [] employed Lineweaver-Burk plot analysis to determine the inhibitory mechanism of compound 9. The results indicated a mixed-type competitive inhibition pattern. This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, ultimately interfering with thymidine phosphorylase activity [].
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